Cadmium (Z)-hexadec-9-enoate
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Overview
Description
Cadmium (Z)-hexadec-9-enoate is an organometallic compound that features cadmium as its central metal atom. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science and environmental chemistry. The presence of cadmium, a heavy metal, in this compound necessitates careful handling and consideration of its toxicological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cadmium (Z)-hexadec-9-enoate typically involves the reaction of cadmium salts with hexadec-9-enoic acid. One common method is the direct reaction of cadmium chloride with hexadec-9-enoic acid in an organic solvent under reflux conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the cadmium carboxylate complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cadmium (Z)-hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to cadmium metal and the corresponding reduced organic product.
Substitution: The carboxylate group can be substituted with other ligands, leading to the formation of different cadmium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents and elevated temperatures.
Major Products Formed
Oxidation: Cadmium oxide and various organic oxidation products.
Reduction: Cadmium metal and reduced organic compounds.
Substitution: New cadmium complexes with different ligands.
Scientific Research Applications
Cadmium (Z)-hexadec-9-enoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds and materials.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as cadmium-based semiconductors and catalysts.
Mechanism of Action
The mechanism of action of cadmium (Z)-hexadec-9-enoate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis. Additionally, cadmium can interfere with signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, contributing to its toxic effects .
Comparison with Similar Compounds
Similar Compounds
Cadmium acetate: Another cadmium carboxylate with similar chemical properties.
Cadmium stearate: A cadmium salt of a long-chain fatty acid, used in similar applications.
Cadmium oleate: A cadmium salt of oleic acid, with comparable reactivity and applications.
Uniqueness
Cadmium (Z)-hexadec-9-enoate is unique due to its specific structure, which includes a Z-configuration double bond in the hexadec-9-enoate ligand. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other cadmium carboxylates.
Properties
CAS No. |
93894-10-1 |
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Molecular Formula |
C32H58CdO4 |
Molecular Weight |
619.2 g/mol |
IUPAC Name |
cadmium(2+);(Z)-hexadec-9-enoate |
InChI |
InChI=1S/2C16H30O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |
InChI Key |
PCXAAOBILAIRKV-ATMONBRVSA-L |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Cd+2] |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Cd+2] |
Origin of Product |
United States |
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